methyl}diazenyl]phenyl}arsonic acid CAS No. 106129-90-2](/img/structure/B14318072.png)
{2-[(E)-{[2-(4-Chlorophenyl)hydrazinylidene](phenyl)methyl}diazenyl]phenyl}arsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid is a complex organic compound characterized by the presence of an arsonic acid group, a diazenyl linkage, and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylhydrazine with benzaldehyde to form a hydrazone intermediate. This intermediate is then subjected to diazotization and subsequent coupling with an arsonic acid derivative to yield the final product. The reaction conditions often require controlled temperatures, acidic or basic environments, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of {2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
{2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the diazenyl linkage to amines or other reduced forms.
Substitution: The arsonic acid group can participate in substitution reactions, leading to the formation of different arsonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are critical factors that influence the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield arsonic acid oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of arsonic acid analogs with different functional groups.
科学的研究の応用
{2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of {2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid involves its interaction with specific molecular targets and pathways. The arsonic acid group can form covalent bonds with biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The diazenyl linkage may also play a role in modulating the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
4-Chlorophenylhydrazine: A precursor in the synthesis of the target compound.
Benzaldehyde: Another precursor used in the initial steps of synthesis.
Arsonic Acid Derivatives: Compounds with similar arsonic acid groups but different substituents.
Uniqueness
{2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]phenyl}arsonic acid is unique due to its combination of structural features, including the arsonic acid group, diazenyl linkage, and chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
106129-90-2 |
|---|---|
分子式 |
C19H16AsClN4O3 |
分子量 |
458.7 g/mol |
IUPAC名 |
[2-[[N-(4-chloroanilino)-C-phenylcarbonimidoyl]diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C19H16AsClN4O3/c21-15-10-12-16(13-11-15)22-24-19(14-6-2-1-3-7-14)25-23-18-9-5-4-8-17(18)20(26,27)28/h1-13,22H,(H2,26,27,28) |
InChIキー |
ZTNYBMVDNMHWGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Cl)N=NC3=CC=CC=C3[As](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide)](/img/structure/B14317989.png)

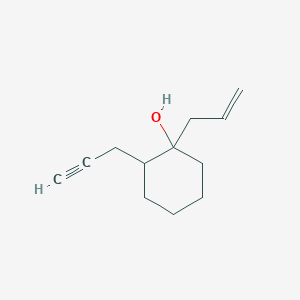
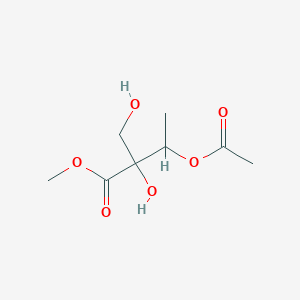
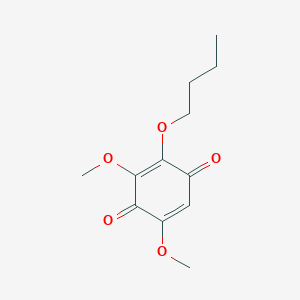

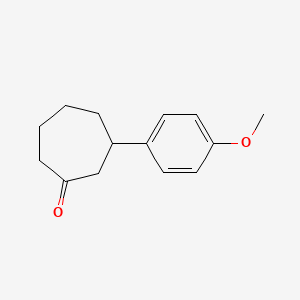
![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)
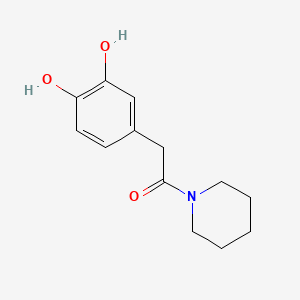
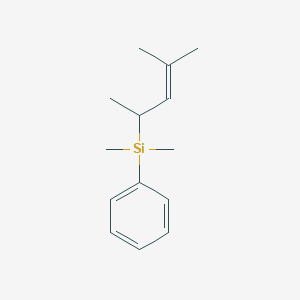
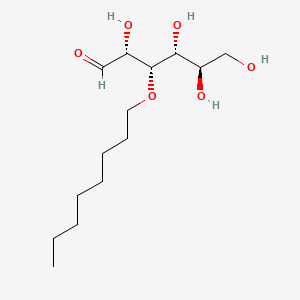

![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)

